3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Overview
Description
3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde is a chemical compound with the molecular formula C11H11FO2 . It is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceutical drugs . This aldehyde has applications in medicinal chemistry, drug discovery, and organic synthesis .
Molecular Structure Analysis
The InChI code for 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde is 1S/C11H11FO2/c12-10-3-1-2-9(6-10)11(7-13)4-5-14-8-11/h1-3,6-7H,4-5,8H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.21 . It is a liquid at room temperature .Scientific Research Applications
Catalytic Reactions and Synthesis
- Tetrabutylammonium Fluoride Catalysis : Tetrabutylammonium fluoride (TBAF) is an efficient catalyst for adding trialkylsilylalkynes to various carbonyl compounds, including those with fluoro and other aryl groups. This process allows the synthesis of useful tertiary propargylic alcohols, demonstrating the versatility of fluorophenyl compounds in catalytic reactions (Chintareddy, Wadhwa, & Verkade, 2011).
Analytical Chemistry
- Fluorogenic Reagent for Primary Amines : 3-(2-Furoyl)quinoline-2-carbaldehyde (FQCA) is utilized as a fluorogenic derivatizing reagent in liquid chromatography. It forms highly fluorescent isoindoles with primary amines, enhancing the sensitivity of amino acid analysis using laser-induced fluorescence (Beale, Hsieh, Wiesler, & Novotny, 1990).
Biological Applications
- Antimicrobial Schiff Bases : Schiff bases of chitosan, incorporating heterocyclic furancarbaldehyde derivatives, show promising antimicrobial activities against various bacteria and fungi. These findings suggest potential biomedical applications for furancarbaldehyde derivatives in antimicrobial treatments (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Pharmaceutical Synthesis
- Indazole and Furan Synthesis : 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde can be involved in Cobalt(III)-catalyzed syntheses of indazoles and furans. This process represents a new methodology for assembling heterocycles, valuable for pharmaceutical and agrochemical research (Hummel & Ellman, 2014).
Green Chemistry
- Biomass-derived Chemicals : Furan-2-carbaldehydes, derived from biomass, serve as efficient green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones. This highlights the role of furancarbaldehyde derivatives in sustainable chemistry (Yu et al., 2018).
Safety And Hazards
Safety precautions should be followed when handling this compound, as it may be harmful if swallowed or inhaled and can cause skin and eye irritation . Proper storage involves keeping it in a tightly sealed container away from heat, sparks, open flames, and incompatible materials . It is not for human consumption .
properties
IUPAC Name |
3-(3-fluorophenyl)oxolane-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10-3-1-2-9(6-10)11(7-13)4-5-14-8-11/h1-3,6-7H,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVYIQJSZQHJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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